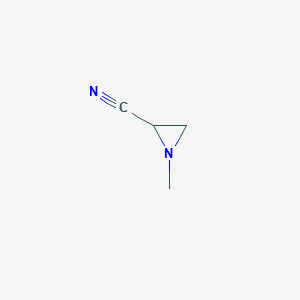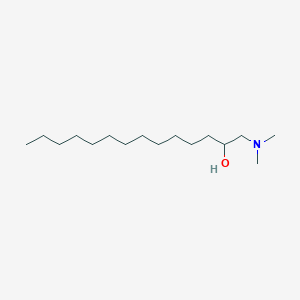
1-(Dimethylamino)tetradecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)tetradecan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a dimethylamino group attached to the second carbon of a tetradecanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)tetradecan-2-OL typically involves the reaction of tetradecan-2-OL with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of myristic acid or its esters, followed by the introduction of the dimethylamino group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)tetradecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)tetradecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)tetradecan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetradecanol: A straight-chain saturated fatty alcohol with similar structural features but lacking the dimethylamino group.
Dimethylaminoethanol (DMAE): Contains a dimethylamino group but has a shorter carbon chain compared to 1-(Dimethylamino)tetradecan-2-OL.
Uniqueness
This compound is unique due to the presence of both the dimethylamino group and the long tetradecanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
34607-63-1 |
|---|---|
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
1-(dimethylamino)tetradecan-2-ol |
InChI |
InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(2)3/h16,18H,4-15H2,1-3H3 |
InChI-Schlüssel |
YQHAXWSOFFPUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


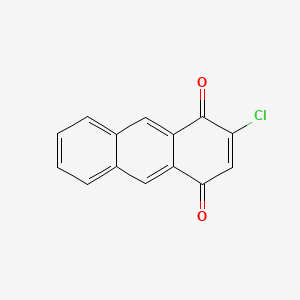
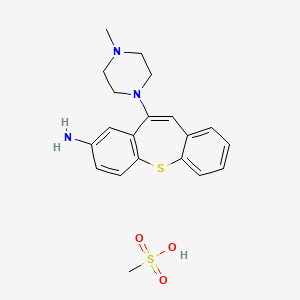
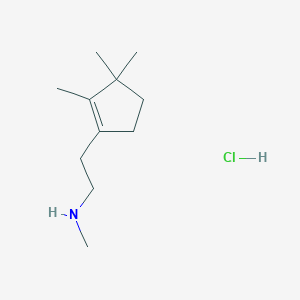
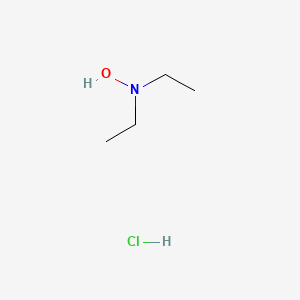
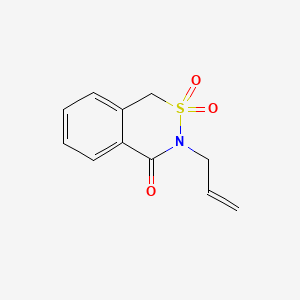
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
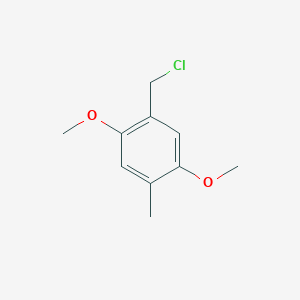
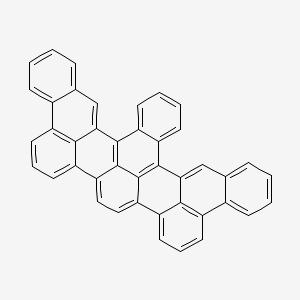
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
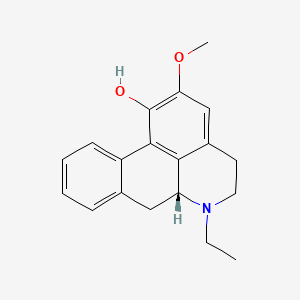
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
